Antimony 2-ethylhexanoate Antimony 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 2155-81-9
VCID: VC7958873
InChI: InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
SMILES: CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3]
Molecular Formula: C24H45O6S
Molecular Weight: 551.4 g/mol

Antimony 2-ethylhexanoate

CAS No.: 2155-81-9

Cat. No.: VC7958873

Molecular Formula: C24H45O6S

Molecular Weight: 551.4 g/mol

* For research use only. Not for human or veterinary use.

Antimony 2-ethylhexanoate - 2155-81-9

Specification

CAS No. 2155-81-9
Molecular Formula C24H45O6S
Molecular Weight 551.4 g/mol
IUPAC Name antimony(3+);2-ethylhexanoate
Standard InChI InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Standard InChI Key MCHIUNWYDRZDHI-UHFFFAOYSA-K
SMILES CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3]
Canonical SMILES CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3]

Introduction

Chemical Profile and Synthesis

Structural and Molecular Characteristics

Antimony 2-ethylhexanoate is formulated as Sb(C₇H₁₅COO)₃, reflecting its composition of antimony(III) coordinated with three 2-ethylhexanoate ligands. The branched alkyl chain of the ligand enhances solubility in organic matrices, a property critical for its function in heterogeneous catalysis . Spectroscopic analyses (e.g., FT-IR, NMR) confirm octahedral coordination around the antimony center, with carboxylate groups acting as bidentate ligands .

Synthetic Methodologies

Industrial production employs two primary routes:

  • Fusion Process: Antimony trioxide (Sb₂O₃) reacts with 2-ethylhexanoic acid under reflux in toluene, yielding the product at 80–120°C .

  • Double Decomposition: Sodium 2-ethylhexanoate is first synthesized via NaOH neutralization, followed by metathesis with antimony(III) chloride (SbCl₃) .

Table 1: Comparative Synthesis Parameters

MethodTemperature (°C)Yield (%)Purity (%)
Fusion1108592
Double Decomposition25–407889

The fusion method dominates industrial scales due to higher throughput, though the double decomposition route offers milder conditions for heat-sensitive applications .

Industrial Applications and Mechanistic Insights

Rubber-Metal Adhesion Promotion

In ethylene-propylene-diene monomer (EPDM) rubber formulations, antimony 2-ethylhexanoate enhances adhesion to steel substrates by 40% compared to zinc or bismuth analogs . Mechanistic studies propose:

  • Surface Complexation: Sb³⁺ ions coordinate with oxide layers on metal surfaces, forming Sb–O–Fe bonds.

  • Crosslink Modulation: The compound optimizes sulfur vulcanization networks, improving interfacial strength .

Table 2: Adhesion Performance of Metal Carboxylates

CompoundPeel Strength (kN/m)Failure Mode
Antimony 2-ethylhexanoate12.5 ± 0.8Cohesive
Bismuth neodecanoate9.2 ± 0.6Adhesive
Zinc octadecanoate8.1 ± 0.5Mixed

Catalysis in Polymerization

The compound accelerates polyurethane formation by 30% in solvent-borne systems, attributed to its Lewis acidity facilitating isocyanate-alcohol reactions . In polyester resins, it reduces gelation time by 22% compared to tin-based catalysts, though thermal stability remains inferior above 200°C .

Global Market Dynamics

Production and Consumption Trends

The 2025 market report projects a 6.8% CAGR for antimony 2-ethylhexanoate, driven by Asia-Pacific demand in conveyor belt and hose manufacturing .

Table 3: Regional Market Overview (2024)

RegionProduction (MT)Consumption (MT)Price (USD/kg)
Asia-Pacific32029038.50
Europe15013545.00
North America959050.00

Key Producers and Supply Chains

Major manufacturers include:

  • Lanxess AG (Germany): 140 MT/year capacity for automotive applications.

  • Sichuan Tianyu New Materials (China): 200 MT/year, specializing in mining conveyor systems.

Supply chain vulnerabilities persist due to antimony ore concentration in China (78% of global reserves), prompting EU initiatives for secondary antimony recovery .

Future Prospects and Research Directions

Sustainable Synthesis Routes

Recent patents disclose solvent-free mechanochemical synthesis, reducing energy input by 60% while maintaining 89% yield . Lifecycle assessments suggest this could lower the compound’s carbon footprint by 35% by 2030 .

Emerging Applications

  • Flexible Electronics: Antimony-doped zinc oxide thin films (5% Sb) achieve 85% optical transparency with 10⁻⁴ Ω·cm resistivity, rivaling indium tin oxide .

  • Antimicrobial Coatings: Preliminary tests show 99.7% reduction in Staphylococcus aureus on polyurethane surfaces modified with 2% Sb loadings .

Table 4: Performance Metrics in Emerging Applications

ApplicationKey ParameterPerformance
Transparent ElectrodesSheet Resistance (Ω/□)18 ± 2
Antimicrobial CoatingsLog Reduction (CFU/mL)2.3 ± 0.1

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